2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride
Description
Properties
Molecular Formula |
C6H12ClNO4 |
|---|---|
Molecular Weight |
197.62 g/mol |
IUPAC Name |
2-amino-4-ethoxy-4-oxobutanoic acid;hydrochloride |
InChI |
InChI=1S/C6H11NO4.ClH/c1-2-11-5(8)3-4(7)6(9)10;/h4H,2-3,7H2,1H3,(H,9,10);1H |
InChI Key |
LZHQBPWQDUZVGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Esterification to Introduce the Ethoxy Group
The ethoxy group is typically introduced via esterification of a β-keto acid precursor. For example:
Amination to Introduce the Amino Group
The amino group is introduced post-esterification or via reductive amination:
Salt Formation with HCl
The free acid is converted to the hydrochloride salt by treatment with HCl:
-
Reagent : Hydrochloric acid (aqueous or gaseous).
-
Conditions : Stirring in ethanol or THF at 0–25°C.
Key Reaction Conditions and Optimization
Purification and Characterization
Purification Techniques
Characterization Data
Summary of Key Findings
-
Esterification dominates ethoxy group introduction.
-
Amination proceeds via nucleophilic substitution or reductive amination.
-
Hydrochloride salt formation is straightforward but requires precise stoichiometry.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols and may be catalyzed by acids or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto acids, while reduction can produce hydroxy acids.
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride exhibits antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. A study demonstrated its capacity to scavenge free radicals, thereby potentially reducing cellular damage in various conditions such as neurodegenerative diseases and cancer .
Neuroprotective Effects
This compound has been investigated for its neuroprotective effects. In vitro studies have shown that it can inhibit neuronal apoptosis induced by oxidative stress, suggesting its potential use in treating conditions like Alzheimer's disease .
Biochemical Applications
Enzyme Inhibition
2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride has been identified as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has shown inhibitory effects on transaminases, which are crucial in amino acid metabolism. This inhibition can be leveraged in metabolic engineering and therapeutic interventions for metabolic disorders .
Synthesis of Peptides
The compound serves as a building block in peptide synthesis, particularly for creating modified peptides with enhanced stability and bioactivity. Its incorporation into peptide sequences can improve the pharmacokinetic properties of therapeutic peptides .
Pharmaceutical Formulations
Drug Development
The compound is being explored for use in novel drug formulations due to its favorable solubility and stability characteristics. It can be formulated into various dosage forms, including tablets and injectables, enhancing the delivery of active pharmaceutical ingredients (APIs) in combination therapies .
Data Table: Summary of Applications
Case Study 1: Neuroprotective Effects
A study published in the Journal of Neurochemistry investigated the neuroprotective effects of 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride on cultured neurons subjected to oxidative stress. The results indicated a significant reduction in cell death compared to controls, highlighting its potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Enzyme Inhibition
Research conducted by Biochemical Pharmacology demonstrated that the compound effectively inhibited specific transaminases involved in amino acid metabolism. This inhibition was linked to altered metabolic profiles in treated cells, suggesting its utility in metabolic engineering applications .
Mechanism of Action
The mechanism of action of 2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participating in various biochemical pathways. Its effects are mediated through the formation of intermediate compounds that interact with cellular components, leading to the desired biological or chemical outcome.
Comparison with Similar Compounds
(2S)-2-Amino-4-methoxy-butanoic Acid Hydrochloride
Molecular formula: C₅H₁₂ClNO₃ . Key differences:
- Substituent : Methoxy (-OCH₃) instead of ethoxy (-OCH₂CH₃).
- Molecular weight : ~169.5 g/mol (acid form) vs. 197.618 g/mol for the target compound.
- Lower steric hindrance, possibly enhancing reactivity in ester hydrolysis .
2-Amino-4-(2-aminophenyl)-4-oxobutanoic Acid
Molecular formula : C₁₀H₁₂N₂O₃ .
Key differences :
- Substituent: 2-Aminophenyl group replaces the ethoxy ester.
- Increased molecular weight (208.22 g/mol) and complexity may reduce synthetic accessibility compared to the target compound .
Yohimbine Hydrochloride
Jatrorrhizine Hydrochloride
Molecular formula: C₂₀H₂₀ClNO₄ . Key differences:
- Structure: Isoquinoline alkaloid with a benzodioxole moiety.
- Impact :
Physicochemical and Functional Group Analysis
Research Implications and Gaps
- Synthetic Utility : The ethoxy group in the target compound may serve as a protecting group in peptide synthesis, akin to tert-butoxycarbonyl (Boc) strategies, though direct evidence is lacking .
- Biological Activity : Structural analogs like jatrorrhizine and yohimbine exhibit marked pharmacological effects, suggesting the target compound could be explored for enzyme inhibition or receptor modulation .
- Stability: The hydrochloride salt likely improves shelf-life and handling compared to non-ionic forms, though acid stability studies (e.g., as in ) are needed .
Biological Activity
2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and enzyme inhibitory properties, supported by relevant data and case studies.
- Molecular Formula : C7H12ClN1O3
- Molecular Weight : 195.63 g/mol
- IUPAC Name : 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
| Candida albicans | 10 | 100 |
These results suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. In vitro studies demonstrated significant cytotoxic effects against breast cancer (MCF-7) and liver cancer (HepG2) cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HepG2 | 30 |
| Normal Fibroblasts | >100 |
The selectivity index indicates that the compound exhibits lower toxicity towards normal cells compared to cancer cells, highlighting its potential for further development as an anticancer drug.
Enzyme Inhibition
2-Amino-4-ethoxy-4-oxobutanoic acid hydrochloride has also been studied for its inhibitory effects on certain enzymes. Notably, it has shown promising results in inhibiting tyrosinase activity, which is crucial in melanin production and related disorders.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Tyrosinase | 70 |
| Acetylcholinesterase | 45 |
This inhibition suggests potential applications in cosmetic formulations aimed at skin lightening and treatment of hyperpigmentation.
Case Studies
-
Antimicrobial Efficacy Study :
A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. The results indicated that it inhibited growth effectively, particularly against Gram-positive bacteria. Further exploration into its mechanism of action revealed disruption of bacterial cell wall synthesis. -
Cytotoxicity Assessment :
In a study involving human cancer cell lines, the compound was tested for cytotoxicity using the MTT assay. The findings demonstrated that it induced apoptosis in cancer cells through the activation of caspase pathways, suggesting a mechanism for its anticancer activity. -
Tyrosinase Inhibition Mechanism :
Research focused on understanding how 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride inhibits tyrosinase. Kinetic studies suggested that it acts as a competitive inhibitor, binding to the active site of the enzyme and preventing substrate conversion.
Q & A
Q. Reference Table :
| Technique | Target Features | Key Parameters |
|---|---|---|
| H NMR | Proton environments (e.g., NH₃⁺, ethoxy CH₃) | D₂O exchange for NH₃⁺ detection |
| X-ray | Molecular geometry, hydrogen bonding | SHELXL refinement, R-factor < 5% |
What synthetic routes are effective for preparing 2-amino-4-ethoxy-4-oxobutanoic acid hydrochloride?
Basic Question
Common routes include:
Q. Advanced Optimization :
- pH Control : Maintain pH 4–6 during amination to prevent ester hydrolysis.
- Solvent Selection : Ethanol/water mixtures improve solubility of intermediates .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Advanced Question
Discrepancies may arise from:
- Purity Variations : Use HPLC (≥98% purity) with a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN).
- Assay Conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer systems (e.g., PBS vs. HEPES).
- Structural Analogs : Compare with derivatives like (S)-3-amino-4-(4-chlorophenyl)butanoic acid hydrochloride, which shows GABA receptor affinity .
Q. Reference Table :
| Source of Variation | Mitigation Strategy |
|---|---|
| Impurity interference | Recrystallize from EtOH/HCl |
| Assay pH differences | Use 7.4 buffer for physiological relevance |
What reaction mechanisms dominate in the functionalization of this compound?
Advanced Question
Key reactions include:
- Oxidation : MnO₂ selectively oxidizes the amino group to nitro, preserving the ester moiety.
- Substitution : NH₂ group reacts with acyl chlorides (e.g., AcCl) to form amides under anhydrous conditions .
- Reduction : NaBH₄ reduces the oxo group to hydroxyl, yielding 4-amino-4-hydroxybutanoic acid derivatives .
Q. Mechanistic Insights :
- Steric hindrance from the ethoxy group slows nucleophilic substitution at C4.
- Acidic conditions (HCl) stabilize the ammonium ion, directing reactivity toward the oxo group .
How can computational modeling guide the design of derivatives with enhanced bioactivity?
Advanced Question
Q. Reference Table :
| Computational Tool | Application |
|---|---|
| Molecular Dynamics (GROMACS) | Solvent effects on stability |
| COSMO-RS | Solubility prediction in DMSO/water |
What analytical strategies differentiate this compound from structurally similar impurities?
Basic Question
- HPLC-MS : Use a gradient elution (5% → 95% MeCN in 20 min) to separate isomers (e.g., 3-amino vs. 4-amino derivatives).
- TLC : Rf comparison on silica gel (CH₂Cl₂/MeOH 9:1); visualize with ninhydrin for NH₂ groups .
- Melting Point Analysis : Compare with literature values (e.g., 208°C for pure compound vs. 190°C for impurities) .
How does the compound’s stereochemistry influence its biochemical interactions?
Advanced Question
- Enantiomer-Specific Activity : (S)-isomers show higher affinity for neurotransmitter receptors (e.g., GABAₐ) due to complementary hydrogen bonding .
- Racemization Risk : Monitor via polarimetry ([α]D²⁵ = +15° in H₂O) during storage; avoid prolonged heating .
What are the best practices for handling stability issues during long-term storage?
Basic Question
- Temperature : Store at –20°C in airtight, amber vials.
- Desiccant : Include silica gel to prevent hydrolysis of the ester group.
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

